1-(4-Bromo-2-fluorophenyl)prop-2-yn-1-one
Overview
Description
1-(4-Bromo-2-fluorophenyl)prop-2-yn-1-one is an organic compound with the molecular formula C9H4BrFO and a molecular weight of 227.03 g/mol . This compound is characterized by the presence of a bromine atom and a fluorine atom attached to a phenyl ring, along with a prop-2-yn-1-one moiety. It is commonly used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
The synthesis of 1-(4-Bromo-2-fluorophenyl)prop-2-yn-1-one typically involves the following steps :
Starting Materials: The synthesis begins with 4-bromo-2-fluorobenzene and propargyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated through standard purification techniques, such as column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(4-Bromo-2-fluorophenyl)prop-2-yn-1-one undergoes various chemical reactions, including :
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions, such as Sonogashira coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like sodium hydroxide, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Bromo-2-fluorophenyl)prop-2-yn-1-one has a wide range of applications in scientific research[4][4]:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of probes and ligands for studying biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-fluorophenyl)prop-2-yn-1-one involves its interaction with specific molecular targets and pathways . The presence of the bromine and fluorine atoms allows for selective binding to target molecules, influencing their activity. The prop-2-yn-1-one moiety can participate in various chemical reactions, further modulating the compound’s effects.
Comparison with Similar Compounds
1-(4-Bromo-2-fluorophenyl)prop-2-yn-1-one can be compared with other similar compounds, such as :
1-(4-Bromo-2-chlorophenyl)prop-2-yn-1-one: Similar structure but with a chlorine atom instead of fluorine.
1-(4-Bromo-2-methylphenyl)prop-2-yn-1-one: Contains a methyl group instead of fluorine.
1-(4-Bromo-2-nitrophenyl)prop-2-yn-1-one: Contains a nitro group instead of fluorine.
The uniqueness of this compound lies in its specific combination of bromine and fluorine atoms, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-bromo-2-fluorophenyl)prop-2-yn-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrFO/c1-2-9(12)7-4-3-6(10)5-8(7)11/h1,3-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRPNYUZMCSPNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)C1=C(C=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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